L-Cysteinyl-L-seryl-L-valyl-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-seryl-L-valyl-L-methionine is a peptide compound composed of four amino acids: cysteine, serine, valine, and methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-seryl-L-valyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form an active ester.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-seryl-L-valyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The serine and methionine residues can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Cysteinyl-L-seryl-L-valyl-L-methionine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industrial Processes: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-seryl-L-valyl-L-methionine involves its ability to form disulfide bonds through the cysteine residue. These bonds can stabilize protein structures and influence their function. Additionally, the peptide can participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-cysteinyl-L-methionyl-L-serine: Another peptide with a similar sequence but different arrangement of amino acids.
L-Methionine, L-cysteinyl-L-seryl-L-valyl-: A compound with the same amino acids but in a different order.
Uniqueness
L-Cysteinyl-L-seryl-L-valyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for the formation of disulfide bonds, while serine and methionine contribute to its reactivity and stability.
Properties
CAS No. |
645404-09-7 |
---|---|
Molecular Formula |
C16H30N4O6S2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H30N4O6S2/c1-8(2)12(15(24)18-10(16(25)26)4-5-28-3)20-14(23)11(6-21)19-13(22)9(17)7-27/h8-12,21,27H,4-7,17H2,1-3H3,(H,18,24)(H,19,22)(H,20,23)(H,25,26)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
AKEPIWGHQKPCPN-BJDJZHNGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.